Cas no 90151-40-9 (Benzaldehyde,4-amino-3-methoxy-)
Benzaldehyde,4-amino-3-methoxy- Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde,4-amino-3-methoxy-
- 4-Amino-3-methoxybenzaldehyde
- 4-Amino-3-methoxy-benzaldehyd
- 4-amino-3-methoxy-benzaldehyde
- 4-amino-3-methoxy-benzaldyde
- BENZALDEHYDE,4-AMINO-3-METHOXY
- MFCD09909739
- AKOS006313686
- CS-0374694
- AB54813
- 4-Amino-3-methoxybenzaldehyd
- C90569
- FT-0647728
- DTXSID90599690
- SCHEMBL2774349
- GNSWIAYWYINAGV-UHFFFAOYSA-N
- 90151-40-9
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- Inchi: 1S/C8H9NO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,9H2,1H3
- InChI Key: GNSWIAYWYINAGV-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C=O)C=CC=1N
Computed Properties
- Exact Mass: 151.06300
- Monoisotopic Mass: 151.063328530g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- Density: 1.186
- Boiling Point: 310.7°C at 760 mmHg
- Flash Point: 175.3°C
- Refractive Index: 1.605
- PSA: 52.32000
- LogP: 1.67110
Benzaldehyde,4-amino-3-methoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015000360-250mg |
4-Amino-3-methoxybenzaldehyde |
90151-40-9 | 97% | 250mg |
$470.40 | 2023-08-31 | |
| Alichem | A015000360-500mg |
4-Amino-3-methoxybenzaldehyde |
90151-40-9 | 97% | 500mg |
$831.30 | 2023-08-31 | |
| Alichem | A015000360-1g |
4-Amino-3-methoxybenzaldehyde |
90151-40-9 | 97% | 1g |
$1534.70 | 2023-08-31 | |
| eNovation Chemicals LLC | Y1261038-250mg |
4-Amino-3-methoxybenzaldehyde |
90151-40-9 | 95% | 250mg |
$335 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1261038-100mg |
4-Amino-3-methoxybenzaldehyde |
90151-40-9 | 95% | 100mg |
$235 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1261038-1g |
4-Amino-3-methoxybenzaldehyde |
90151-40-9 | 95% | 1g |
$720 | 2025-02-19 | |
| eNovation Chemicals LLC | Y1261038-250mg |
4-Amino-3-methoxybenzaldehyde |
90151-40-9 | 95% | 250mg |
$335 | 2025-02-19 | |
| Aaron | AR019GHY-250mg |
4-Amino-3-Methoxybenzaldehyde |
90151-40-9 | 97% | 250mg |
$290.00 | 2025-02-17 | |
| Aaron | AR019GHY-100mg |
4-Amino-3-Methoxybenzaldehyde |
90151-40-9 | 97% | 100mg |
$191.00 | 2025-02-17 | |
| Aaron | AR019GHY-1g |
4-Amino-3-Methoxybenzaldehyde |
90151-40-9 | 97% | 1g |
$645.00 | 2025-02-17 |
Benzaldehyde,4-amino-3-methoxy- Suppliers
Benzaldehyde,4-amino-3-methoxy- Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on Benzaldehyde,4-amino-3-methoxy-
Benzaldehyde,4-amino-3-methoxy- and Its Significance in Modern Chemical Research
The compound with the CAS number 90151-40-9 is a fascinating molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. Known by the product name Benzaldehyde,4-amino-3-methoxy-, this aromatic heterocycle possesses a unique structural framework that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both amino and methoxy functional groups on a benzaldehyde backbone provides a rich platform for further chemical manipulation, enabling the development of novel compounds with potential therapeutic applications.
In recent years, there has been a surge in research focused on exploring the pharmacological properties of molecules derived from benzaldehyde derivatives. The combination of the amino group, which can participate in hydrogen bonding interactions, and the methoxy group, which can influence electronic distribution and metabolic stability, makes this compound particularly interesting for drug design. Studies have shown that derivatives of Benzaldehyde,4-amino-3-methoxy- exhibit promising activities against various biological targets, including enzymes and receptors involved in inflammatory pathways.
One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The amino group can be readily incorporated into peptidomimetics or used as a site for further functionalization via reductive amination or diazotization reactions. Meanwhile, the methoxy group can be modified through oxidation to form aldehydes or further transformed into other functional groups such as esters or ethers. These properties make Benzaldehyde,4-amino-3-methoxy- an indispensable building block for medicinal chemists seeking to develop novel small-molecule drugs.
Recent advancements in computational chemistry have also highlighted the importance of this compound in drug discovery. Molecular modeling studies have demonstrated that derivatives of Benzaldehyde,4-amino-3-methoxy- can effectively interact with biological targets by forming multiple hydrogen bonds and hydrophobic interactions. This has led to the identification of several lead compounds with high binding affinities and selectivity profiles. Furthermore, virtual screening approaches have been employed to identify new analogs with enhanced pharmacokinetic properties, further underscoring the compound's potential in therapeutic development.
The role of Benzaldehyde,4-amino-3-methoxy- extends beyond its use as a synthetic intermediate. It has been shown to exhibit bioactivity in its own right, particularly in contexts where modulation of cellular signaling pathways is desired. For instance, studies have suggested that certain derivatives of this compound can inhibit the activity of kinases involved in cancer progression. Additionally, its ability to cross the blood-brain barrier has opened up possibilities for its use in neuropharmacological applications.
In conclusion, Benzaldehyde,4-amino-3-methoxy-, with its CAS number 90151-40-9, represents a cornerstone in modern chemical research. Its unique structural features and versatile reactivity make it an invaluable tool for developing novel bioactive molecules with potential therapeutic applications. As research continues to uncover new ways to exploit its chemical properties, it is likely that this compound will remain at the forefront of pharmaceutical innovation for years to come.
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